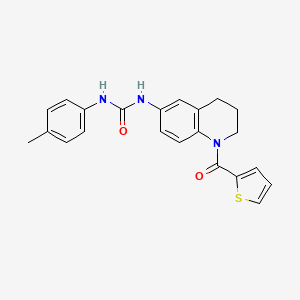
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene moiety linked to a tetrahydroquinoline structure through a carbonyl group, with a p-tolyl urea substituent. This unique structure contributes to its biological activity.
Chemical Formula: C_{18}H_{20}N_2O_{2}S
Molecular Weight: 334.43 g/mol
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiourea derivatives, including those similar to this compound. For instance:
- In vitro Studies: Compounds structurally related to thiourea showed significant cytotoxicity against various cancer cell lines. For example, one study reported GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against different cancer types such as breast and prostate cancer .
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties attributed to the presence of the thiophene and urea functionalities:
- Antibacterial Activity: Thiourea compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The agar-well diffusion method has been employed to evaluate their antibacterial effects, with some derivatives demonstrating significant inhibition zones .
Other Biological Activities
Beyond anticancer and antimicrobial effects, research indicates that thiourea derivatives can possess:
- Anti-inflammatory Properties: Some studies suggest that these compounds may inhibit pro-inflammatory cytokines.
- Antiviral Activity: Preliminary data indicate potential effectiveness against viral infections, warranting further investigation.
Synthesis and Evaluation
A series of experiments have been conducted to synthesize various thiourea derivatives for biological evaluation:
- Synthesis Methodology: The compounds were synthesized through reaction pathways involving thiophene derivatives and isocyanates.
- Biological Testing: After synthesis, the derivatives were subjected to cytotoxicity assays against selected cancer cell lines.
For example, one derivative exhibited an IC50 value of 140 nM against GSK-3β activity, indicating potent inhibition compared to standard references .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-8-17(9-7-15)23-22(27)24-18-10-11-19-16(14-18)4-2-12-25(19)21(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFWGLNHORGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














